molecular formula C13H13ClFNO B2772710 2-(4-Fluorophenoxy)benzylamine hydrochloride CAS No. 1002557-25-6

2-(4-Fluorophenoxy)benzylamine hydrochloride

Cat. No.: B2772710
CAS No.: 1002557-25-6
M. Wt: 253.7
InChI Key: YMCTUAQDJZGYLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Fluorophenoxy)benzylamine hydrochloride typically involves the reaction of 4-fluorophenol with benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-Fluorophenoxy)benzylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.

Scientific Research Applications

2-(4-Fluorophenoxy)benzylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Fluorophenoxy)benzylamine hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and applications in research and industry.

Properties

IUPAC Name

[2-(4-fluorophenoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO.ClH/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCTUAQDJZGYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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